5-Ethyl-2-oxocyclohexane-1-carboxylic acid, also known as ethyl 2-oxocyclohexanecarboxylate, is a compound characterized by its molecular formula and a molecular weight of approximately 170.21 g/mol. It appears as a clear, colorless to pale yellow liquid and is notable for its structural features, which include a cyclohexane ring with a carboxylic acid and ketone functional groups. This compound is primarily recognized for its applications in organic synthesis and biocatalysis, making it a subject of interest in both industrial and research settings .
5-Ethyl-2-oxocyclohexane-1-carboxylic acid can be synthesized through several methods:
The applications of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid are diverse:
Interaction studies involving 5-Ethyl-2-oxocyclohexane-1-carboxylic acid primarily focus on its reactivity with other compounds. Key interactions include:
Several compounds share structural similarities with 5-Ethyl-2-oxocyclohexane-1-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl 2-Oxocyclopentanecarboxylate | Similar cyclic structure; used in organic synthesis. | |
Methyl 2-Oxocyclopentanecarboxylate | Methyl ester variant; exhibits similar reactivity. | |
Ethyl Acetoacetate | A widely used precursor in organic synthesis. | |
Cyclopentanecarboxylic Acid | Related cyclic carboxylic acid; different functional groups. |
The uniqueness of 5-Ethyl-2-oxocyclohexane-1-carboxylic acid lies in its specific combination of functional groups (ketone and carboxylic acid) within a cyclohexane framework, which allows for distinct reactivity patterns not found in simpler aliphatic or aromatic compounds. Its applications in both biocatalysis and organic synthesis further enhance its significance within chemical research and industry .